Reduced Cardiovascular Toxicity Risk
TP0586532 is a non-hydroxamate LpxC inhibitor, a structural feature that distinguishes it from earlier LpxC inhibitors like ACHN-975 and RC-01, which contain a hydroxamic acid moiety [1]. This hydroxamate group is implicated in off-target toxicity, leading to the clinical termination of both ACHN-975 and RC-01 in Phase 1 trials due to cardiovascular safety concerns [1]. TP0586532 was specifically designed to eliminate this moiety and is predicted to have a reduced risk of cardiovascular toxicity [2], a claim supported by its advancement as a development candidate [3].
| Evidence Dimension | Cardiovascular toxicity risk |
|---|---|
| Target Compound Data | Predicted low cardiovascular risk (no cardiovascular toxicity observed in preclinical in vivo studies) |
| Comparator Or Baseline | ACHN-975, RC-01 (discontinued in Phase 1 due to safety concerns) |
| Quantified Difference | Qualitative difference: TP0586532 designed to eliminate risk-associated hydroxamate moiety, while comparators failed due to cardiovascular toxicity. |
| Conditions | Comparative analysis of chemical structure and preclinical/clinical development outcomes. |
Why This Matters
This provides a rationale for selecting TP0586532 in research settings aiming to study LpxC inhibition without the confounding variable of cardiovascular toxicity associated with earlier hydroxamate-based inhibitors.
- [1] Ji P, Ma M, Geng X, Zhang J. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024). Frontiers in Microbiology. 2025;16:1541379. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. TP0586532 Ligand Page. Accessed 2026. View Source
- [3] Fujita K, Takata I, Yoshida I, Okumura H, Otake K, Takashima H, Sugiyama H. Lead optimization of 2-hydroxymethyl imidazoles as non-hydroxamate LpxC inhibitors: Discovery of TP0586532. Bioorganic & Medicinal Chemistry. 2021;29:115964. View Source
